Molecular Weight Differentiation vs. Benzyl Analog: A 28 Da Increase Directly Tied to Lipophilicity and Membrane Permeability
The target compound (C17H19N3OS, MW 313.42 g mol⁻¹) possesses two additional methyl groups on the benzyl ring compared with the unsubstituted benzyl analog 3-(benzylsulfanyl)-4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazole (C15H15N3OS, MW 285.37 g mol⁻¹), resulting in a molecular weight difference of +28 Da . This structural increment is accompanied by a calculated log P of 4.89 for the target compound, whereas the benzyl analog is expected to exhibit a lower log P (typically ≈3.5–4.0 based on the loss of two methylene‑equivalent lipophilic contributions), though an experimentally confirmed value is not publicly available .
| Evidence Dimension | Molecular weight and lipophilicity (calculated log P) |
|---|---|
| Target Compound Data | MW 313.42 g mol⁻¹; calc. log P 4.89 |
| Comparator Or Baseline | 3-(Benzylsulfanyl)-4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazole (CAS 618412‑84‑3): MW 285.37 g mol⁻¹; log P not reported but expected ~3.5–4.0 |
| Quantified Difference | ΔMW = +28 Da; Δlog P ≈ +0.9–1.4 units |
| Conditions | MW from vendor specification; log P calculated via ChemSrc (XLogP3‑AA algorithm) |
Why This Matters
A 28 Da increase and a log P shift of ~1 unit can profoundly affect passive membrane permeability and solubility, two parameters that directly determine whether a compound is suitable for cell‑based assays or in vivo pharmacokinetic studies, thereby justifying procurement of the specific 2,5‑dimethyl analog when higher lipophilicity is required.
